Cas no 52421-75-7 (6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one)

6-Ethyl-2-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound featuring a dihydropyrimidinone core, which is of significant interest in pharmaceutical and agrochemical research. Its structure serves as a versatile scaffold for the synthesis of biologically active molecules, particularly in the development of calcium channel modulators and antimicrobial agents. The ethyl and methyl substituents enhance its lipophilicity, potentially improving bioavailability. This compound is also valuable in asymmetric synthesis and catalysis due to its ability to form stable intermediates. High purity and well-defined reactivity make it a reliable building block for medicinal chemistry and material science applications.
6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one structure
52421-75-7 structure
Product Name:6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one
CAS No:52421-75-7
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD03265397
CID:366723
PubChem ID:135591007
Update Time:2025-05-20

6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-6-hydroxy-2-methylpyrimidine
    • 4(3H)-Pyrimidinone,6-ethyl-2-methyl-
    • 6-ethyl-2-methyl-1H-pyrimidin-4-one
    • 6-ethyl-2-methylpyrimidin-4-ol
    • 6-ethyl-2-methylpyrimidin-4(3H)-one
    • VDXKPQUYEALWON-UHFFFAOYSA-N
    • BBL007130
    • SBB086014
    • STL133225
    • RP20466
    • 6-Ethyl-2-methylpyrimidin-4(1H)-one
    • AB13893
    • 4-Ethyl-6-hydroxy-2-methylpyrimidine?
    • HC210521
    • B
    • 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one
    • A829073
    • SCHEMBL1128418
    • AS-75671
    • AKOS015830909
    • 52421-75-7
    • AC-11550
    • CS-0187005
    • DTXSID90522504
    • F8882-2206
    • FT-0687937
    • 4-ethyl-2-methyl-1H-pyrimidin-6-one
    • J-515294
    • AKOS005745433
    • SCHEMBL15107929
    • DB-001860
    • MDL: MFCD03265397
    • Inchi: 1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10)
    • InChI Key: VDXKPQUYEALWON-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CC)N=C(C)N1

Computed Properties

  • Exact Mass: 138.07900
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.1
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • PSA: 46.01000
  • LogP: 1.05300

6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one Security Information

6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one Pricemore >>

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Additional information on 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one

Professional Introduction to Compound with CAS No. 52421-75-7 and Product Name: 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one

The compound identified by the CAS number 52421-75-7 is a significant molecule in the field of pharmaceutical chemistry, particularly noted for its structural framework and potential applications. The product name, 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one, provides a detailed chemical description that highlights its molecular composition and functional groups. This compound belongs to the dihydropyrimidine class, which has garnered considerable attention in recent years due to its versatile pharmacological properties.

Dihydropyrimidinones are heterocyclic compounds that exhibit a broad spectrum of biological activities. The presence of ethyl and methyl substituents in 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one influences its electronic properties and reactivity, making it a valuable scaffold for drug design. Recent studies have demonstrated the compound's potential in modulating various biological pathways, including enzyme inhibition and receptor binding.

One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have been exploring its utility in addressing a range of diseases, from infectious disorders to chronic conditions. The dihydropyrimidine core is particularly adept at interacting with biological targets due to its ability to mimic natural biomolecules while maintaining structural flexibility.

In the realm of medicinal chemistry, 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its stability under various reaction conditions makes it an attractive candidate for further derivatization. For instance, modifications at the 6-position (ethyl substituent) and 2-position (methyl substituent) have been shown to enhance binding affinity to specific biological targets.

The pharmacokinetic profile of this compound is another area of interest. Studies indicate that it exhibits favorable solubility and metabolic stability, which are critical factors for drug efficacy. Additionally, its ability to cross cell membranes suggests potential applications in treatments requiring intracellular action. These properties make it a promising candidate for further clinical investigation.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one. Molecular docking simulations have revealed its potential interaction with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and cardiovascular diseases. These findings align with emerging research trends that emphasize structure-based drug design.

The synthesis of this compound has also seen significant progress. Modern synthetic methodologies have allowed for more efficient and scalable production processes. Techniques such as catalytic hydrogenation and nucleophilic substitution have been optimized to improve yield and purity. These advancements are crucial for transitioning from laboratory-scale research to industrial manufacturing.

From a regulatory perspective, 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one has been subjected to rigorous safety evaluations to ensure compliance with pharmaceutical standards. Preclinical studies have assessed its toxicity profile and potential side effects, providing valuable data for regulatory submissions. These evaluations are essential steps in advancing the compound towards clinical trials and eventual market approval.

The future prospects of this compound are promising, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions continues to evolve, so too will the potential uses of 6-ethyl-2-methyl-3,4-dihydropyrimidin-4-one.

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